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A detailed comparison of the epigenetic landscapes sculpted by CALM-AF10 and MLL-AF10
fusion oncoproteins, providing researchers, scientists, and drug development professionals
with a comprehensive guide to their distinct and shared molecular mechanisms. This guide
synthesizes experimental data on epigenetic modifications, signaling pathway alterations, and
downstream gene expression changes, offering insights into potential therapeutic avenues.

Chromosomal translocations involving the AF10 gene give rise to potent fusion oncoproteins,
most notably CALM-AF10 and MLL-AF10, which are drivers of aggressive acute leukemias.
These fusion proteins profoundly rewire the epigenetic landscape of hematopoietic cells,
leading to aberrant gene expression programs that fuel leukemogenesis. While both fusions
share the AF10 partner, the distinct N-terminal fusion partners, CALM and MLL, impart unique
properties that result in both overlapping and distinct epigenetic and transcriptional
consequences. Understanding these differences is paramount for the development of targeted
therapies.

Core Epigenetic Dysregulation: A Tale of Two
Fusions

At the heart of the epigenetic disruption caused by both CALM-AF10 and MLL-AF10 lies the
mislocalization and aberrant activity of the histone methyltransferase DOT1L. The AF10 portion
of the fusion proteins directly interacts with DOTLL, tethering it to specific genomic loci, leading
to hypermethylation of histone H3 at lysine 79 (H3K79). This mark is a key epigenetic
modification associated with active transcription.
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However, the context and consequences of this H3K79 hypermethylation, as well as other

epigenetic alterations, show subtle but significant differences between the two fusions.

Epigenetic Feature = CALM-AF10 MLL-AF10 Key Findings
Both fusions are
critically dependent on
Local DOT1L-mediated

H3K79 Methylation

hypermethylation at
target gene promoters
(e.g., HOXADS). Global
H3K79me?2 levels are
reported to be low in

some contexts.

Aberrant H3K79
hypermethylation at
MLL target genes,
including the HOXA
cluster and MEIS1.

H3K79 methylation for
their oncogenic
activity. Inhibition of
DOTL1L has shown
therapeutic potential
in preclinical models

of both leukemias.[1]

[2]

Chromatin

Accessibility

Induces changes in
chromatin
accessibility, though
specific comparative
data with MLL-AF10 is

limited.

Alters chromatin
structure, leading to
increased accessibility
at oncogenic gene

loci.

Further comparative
ATAC-seq studies are
needed for a detailed

differential analysis.

Polycomb Repressive
Complex (PRC)

Leukemia driven by
CALM-AF10is
dependent on BMI1, a
core component of
PRC1.

Interacts with PRC
components,

contributing to the
altered epigenetic

State.

The reliance on PRC
components highlights
a potential therapeutic

vulnerability.

Divergent Signaling Pathways Converge on

Oncogenesis

Beyond direct epigenetic modifications, CALM-AF10 and MLL-AF10 activate distinct
downstream signaling pathways that are crucial for leukemic cell survival and proliferation. A
key convergent point for both fusions is the activation of the JAK/STAT signaling cascade.
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JAK/STAT Pathway Activation by AF10 Fusions

Both CALM-AF10 and MLL-AF10 have been shown to interact with and activate the JAK/STAT
pathway, a critical signaling nexus for cytokine-mediated cell growth and survival. This
activation appears to be a common mechanism for AF10-mediated leukemogenesis.
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AF10 fusions recruit and activate JAK1, leading to STAT3 phosphorylation and downstream
gene expression.

Wnt Signaling Pathway Dysregulation

The Wnt/B-catenin signaling pathway, a critical regulator of hematopoietic stem cell self-
renewal, is also hijacked by AF10 fusions. While the precise comparative mechanisms are still
under investigation, both fusions are known to impact this pathway, contributing to the
maintenance of a leukemic stem cell phenotype.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1192129?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3932800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3932800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3932800/
https://www.researchgate.net/publication/233384096_Abrogation_of_MLL-AF10_and_CALM-AF10-mediated_transformation_through_genetic_inactivation_or_pharmacological_inhibition_of_the_H3K79_methyltransferase_Dot1l
https://www.benchchem.com/product/b1192129#comparing-the-epigenetic-landscape-in-the-presence-of-different-af10-fusions
https://www.benchchem.com/product/b1192129#comparing-the-epigenetic-landscape-in-the-presence-of-different-af10-fusions
https://www.benchchem.com/product/b1192129#comparing-the-epigenetic-landscape-in-the-presence-of-different-af10-fusions
https://www.benchchem.com/product/b1192129#comparing-the-epigenetic-landscape-in-the-presence-of-different-af10-fusions
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1192129?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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